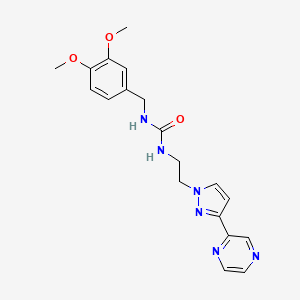

1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Pyrazole Ring:

- Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.

- Reaction conditions often involve acidic or basic catalysts and elevated temperatures.

-

Attachment of the Pyrazinyl Group:

- The pyrazinyl group is introduced via nucleophilic substitution or coupling reactions.

- Common reagents include pyrazine derivatives and coupling agents like EDCI or DCC.

-

Formation of the Urea Linkage:

- The urea linkage is formed by reacting an amine with an isocyanate or by using phosgene derivatives.

- Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Urea Bond Formation

The urea core is typically synthesized via the reaction of an isocyanate with an amine. For this compound:

-

3,4-Dimethoxybenzylamine reacts with 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl isocyanate to form the urea linkage.

-

Reagents : Isocyanate derivatives, amines, and bases (e.g., triethylamine).

-

Conditions : Dry solvents (e.g., DMF, THF) under inert atmospheres to prevent side reactions .

Pyrazole-Pyrazine Coupling

The 3-(pyrazin-2-yl)-1H-pyrazole fragment is critical. Synthesis involves:

-

Pyrazole formation :

-

Ethyl group introduction :

Ethyl Group Modification

The 2-(pyrazolyl-ethyl)urea fragment may involve:

-

Alkylation : Reaction of pyrazole with ethylating agents (e.g., ethyl chlorides, chloroacetone) .

-

Protecting/deprotecting groups : Use of Boc (tert-butoxycarbonyl) or TFA (trifluoroacetic acid) for selective functionalization .

Pyrazole-Pyrazine Coupling

| Method | Reagents | Catalyst | Yield |

|---|---|---|---|

| Suzuki | Pyrazole boronic acid, pyrazine halide, Pd catalyst | XPhos-Pd | 50–99% |

| Buchwald | Pyrazole, pyrazine aryl halide | Pd(OAc)₂, ligand | 40–50% |

Ethyl Group Functionalization

| Reaction | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | Chloroacetone, acetonitrile | Reflux, 1–2 h | 90–97% |

| Boc protection | Di-tert-butyl dicarbonate | DMF/pyridine, 18 h | 94% |

NMR Spectra

-

Urea NH : Broad singlet (δ 7–12 ppm).

-

Pyrazole protons : Downfield shifts (δ 7–8 ppm).

-

Pyrazine protons : Splitting patterns (e.g., δ 8.9–8.8 ppm) .

Mass Spectrometry

SAR Observations

Aplicaciones Científicas De Investigación

Chemistry

1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with enhanced properties.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. It may interact with specific enzymes or receptors, leading to altered biochemical pathways. For instance, compounds with similar structures have shown promise in inhibiting certain cancer cell lines and modulating inflammatory responses.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Research indicates potential efficacy against various cancer types by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

- Antimicrobial Effects : The compound has been tested for antimicrobial activity against a range of pathogens, showing promising results that warrant further investigation.

Case Studies and Research Findings

- Anti-inflammatory Mechanism : A study demonstrated that similar compounds reduced the expression of inflammatory markers in vitro, suggesting that this compound could have comparable effects .

- Anticancer Activity : In a recent investigation, derivatives of this compound were tested on breast cancer cell lines, showing significant reductions in cell viability and alterations in apoptosis-related gene expression .

- Synthesis and Characterization : Various synthetic routes have been developed to produce this compound efficiently, including multi-step reactions involving cyclization and substitution processes . The successful synthesis of related pyrazole derivatives has been reported, indicating potential scalability for pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea depends on its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or modulation of enzyme activity through binding to the active site or allosteric sites.

Receptors: Interaction with cellular receptors, leading to altered signal transduction pathways.

DNA/RNA: Binding to nucleic acids, affecting gene expression or replication processes.

Comparación Con Compuestos Similares

- 1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

- 1-(3,4-Dimethoxybenzyl)-3-(2-(3-(quinolin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Comparison:

- Structural Differences: Variations in the heterocyclic rings (pyrazinyl vs. pyridinyl vs. quinolinyl) can lead to differences in biological activity and chemical reactivity.

- Biological Activity: The presence of different heterocycles can influence the compound’s affinity for molecular targets, potentially leading to unique therapeutic profiles.

- Chemical Properties: Differences in solubility, stability, and reactivity based on the heterocyclic substituents.

1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea stands out due to its specific combination of functional groups, which may confer unique properties and applications compared to its analogs.

Actividad Biológica

1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, with the CAS number 2034415-64-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, synthesis methods, and biological activities associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6O3, with a molecular weight of 382.4 g/mol. Its structure features a pyrazole moiety linked to a dimethoxybenzyl group and an ethyl urea component, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N6O3 |

| Molecular Weight | 382.4 g/mol |

| CAS Number | 2034415-64-8 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzyl Intermediate : Reacting 3,4-dimethoxybenzyl chloride with an appropriate amine.

- Formation of the Pyrazole Intermediate : Utilizing pyrazine-2-carboxylic acid to create the pyrazole moiety.

- Coupling Reaction : Combining the benzyl and pyrazole intermediates under controlled conditions to yield the final product.

These synthesis routes are crucial as they influence the yield and purity of the compound, impacting its biological efficacy.

Biological Activities

Research indicates that compounds containing pyrazole structures exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Below are some notable findings related to the biological activity of this compound:

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can act as potent anti-inflammatory agents. In particular, compounds similar to this urea derivative have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, a related study reported that certain pyrazole derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs such as indomethacin .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on related pyrazole derivatives has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups in these compounds enhances their antibacterial activity .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole-containing compounds. Some derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways .

Case Studies

Several case studies highlight the biological activities associated with similar compounds:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for anti-inflammatory activity in animal models. Compounds demonstrated significant reduction in edema comparable to standard treatments .

- Antibacterial Activity Evaluation : A study tested various pyrazole derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications in the structure led to enhanced antibacterial efficacy .

Propiedades

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3/c1-27-17-4-3-14(11-18(17)28-2)12-23-19(26)22-8-10-25-9-5-15(24-25)16-13-20-6-7-21-16/h3-7,9,11,13H,8,10,12H2,1-2H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNIQLUPFZUBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.